molecular formula C10H10N2O2 B8750842 3-ethyl-2H-indazole-6-carboxylic acid

3-ethyl-2H-indazole-6-carboxylic acid

Cat. No.: B8750842
M. Wt: 190.20 g/mol
InChI Key: NWNSMAXWOXQTNY-UHFFFAOYSA-N
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Description

3-ethyl-2H-indazole-6-carboxylic acid is a valuable chemical building block in organic synthesis and pharmaceutical research. This compound features an indazole core structure, which is a privileged scaffold in medicinal chemistry due to its diverse biological activities. The carboxylic acid moiety at the 6-position and the ethyl group at the 3-position make it a versatile intermediate for the synthesis of more complex molecules, particularly through amide bond formation. Indazole derivatives are of significant interest in scientific research, especially in the study of synthetic cannabinoid receptor agonists. These compounds are frequently utilized to investigate the structure-activity relationships (SAR) of cannabinoid receptors (CB1 and CB2), and the specific alkyl substitution pattern on the indazole ring (1H vs. 2H regioisomers) is a critical factor influencing receptor binding affinity and functional activity . Researchers employ this chemical as a precursor in the exploration of novel pharmacophores and the development of targeted chemical libraries. This product is designated For Research Use Only. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle all chemicals with appropriate safety precautions in a controlled laboratory setting.

Properties

Molecular Formula

C10H10N2O2

Molecular Weight

190.20 g/mol

IUPAC Name

3-ethyl-2H-indazole-6-carboxylic acid

InChI

InChI=1S/C10H10N2O2/c1-2-8-7-4-3-6(10(13)14)5-9(7)12-11-8/h3-5H,2H2,1H3,(H,11,12)(H,13,14)

InChI Key

NWNSMAXWOXQTNY-UHFFFAOYSA-N

Canonical SMILES

CCC1=C2C=CC(=CC2=NN1)C(=O)O

Origin of Product

United States

Comparison with Similar Compounds

Below is a detailed comparison with key analogs:

Structural Analogues and Substituent Effects

Table 1: Structural Comparison of 3-Ethyl-2H-Indazole-6-Carboxylic Acid with Related Compounds
Compound Name Substituents (Positions) Molecular Formula Molecular Weight Key Features/Implications References
This compound -C₂H₅ (3), -COOH (6) C₁₀H₁₀N₂O₂ 190.20 Moderate lipophilicity; acidic -COOH N/A
7-Chloro-3-methyl-1H-indole-2-carboxylic acid -Cl (7), -CH₃ (3), -COOH (2) C₁₀H₈ClNO₂ 223.63 Electronegative Cl; indole (vs. indazole) core
2-(6-Methyl-1H-indol-3-yl)acetic acid -CH₃ (6), -CH₂COOH (3) C₁₁H₁₁NO₂ 189.21 Acetic acid side chain; increased flexibility
Methyl 6-methoxy-2-methyl-2H-indazole-3-carboxylate -OCH₃ (6), -COOCH₃ (3), -CH₃ (2) C₁₁H₁₂N₂O₃ 220.23 Ester (lower acidity); methoxy enhances solubility
3-Methoxy-2-(2-methoxyethyl)-2H-indazole-6-carboxylic acid -OCH₃ (3), -CH₂CH₂OCH₃ (2), -COOH (6) C₁₂H₁₄N₂O₄ 250.25 Polar methoxyethyl group; high solubility
5-Chloro-3-iodo-2H-indazole-6-carboxylic acid -Cl (5), -I (3), -COOH (6) C₈H₅ClIN₂O₂ 330.50 Halogenated; bulky substituents hinder reactivity

Key Observations

Core Heterocycle Differences: Indazole (e.g., target compound) vs. Indoles, with one fewer nitrogen, may prioritize different electronic interactions .

Functional Group Impact: Carboxylic Acid (-COOH): Present in the target compound and 5-chloro-3-iodo-2H-indazole-6-carboxylic acid, this group increases hydrophilicity and enables hydrogen bonding or salt formation. In contrast, methyl esters (e.g., Methyl 6-methoxy-2-methyl-2H-indazole-3-carboxylate) reduce acidity and are prone to hydrolysis .

Substituent Position and Lipophilicity :

  • Ethyl (C₂H₅) at position 3 in the target compound provides moderate lipophilicity, balancing solubility and membrane permeability. Methoxyethyl groups (e.g., 3-Methoxy-2-(2-methoxyethyl)-2H-indazole-6-carboxylic acid) enhance polarity, favoring aqueous solubility but limiting blood-brain barrier penetration .

Synthetic Accessibility :

  • Methoxy and ester groups (e.g., Methyl 6-methoxy-2-methyl-2H-indazole-3-carboxylate) are synthetically versatile, enabling further derivatization via hydrolysis or alkylation. Halogenated analogs (e.g., 5-chloro-3-iodo derivative) may require specialized conditions for selective functionalization .

Q & A

Q. Quality Control Metrics :

  • Purity (HPLC): ≥99%
  • Residual Solvents (GC): <0.1%

How does the substitution pattern on the indazole ring influence biological target interactions, and what experimental approaches validate these interactions?

Advanced Research Focus
The ethyl and carboxylic acid groups dictate target affinity and selectivity:

  • Structure-Activity Relationship (SAR) Studies :
    • Ethyl at position 3 enhances lipophilicity, improving membrane permeability (logP: 1.8) .
    • Carboxylic acid at position 6 facilitates hydrogen bonding with enzymatic active sites (e.g., HDACs) .
  • Validation Methods :
    • Surface Plasmon Resonance (SPR) : Quantifies binding kinetics (kₐ/kd) to targets like kinases .
    • Isothermal Titration Calorimetry (ITC) : Measures thermodynamic parameters (ΔH, ΔS) for ligand-receptor interactions .

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